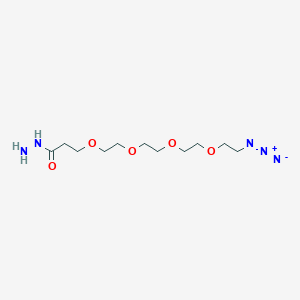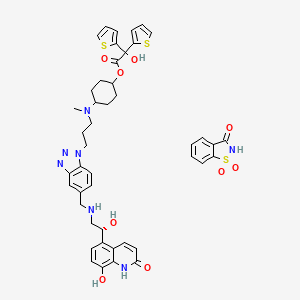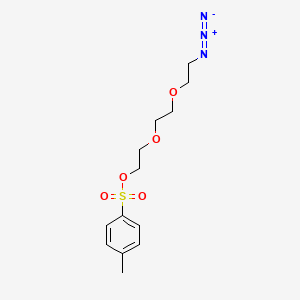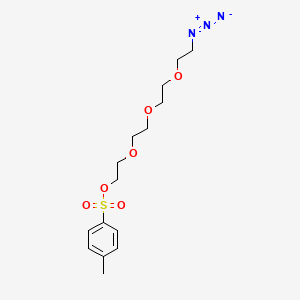
Azido-PEG4-hydrazide HCl Salt
Vue d'ensemble
Description
Azido-PEG4-hydrazide HCl Salt is a PEG linker containing an azide group and a hydrazide group . The hydrophilic PEG spacer increases the solubility of a compound in aqueous media .
Synthesis Analysis
Azido-PEG4-hydrazide HCl Salt is a PEG-based linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Molecular Structure Analysis
The molecular formula of Azido-PEG4-hydrazide HCl Salt is C11H23N5O5 . It has a molecular weight of 305.3 g/mol .Chemical Reactions Analysis
The azide group in Azido-PEG4-hydrazide HCl Salt can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrozone bond .Physical And Chemical Properties Analysis
Azido-PEG4-hydrazide HCl Salt has a molecular weight of 305.3 g/mol . The compound should be stored at -20°C .Applications De Recherche Scientifique
Azido-PEG4-hydrazide
is a compound that belongs to the family of polyethylene glycol (PEG) derivatives . It contains two important functional groups, the azide and the hydrazide groups, which make it a valuable tool in pharmaceutical research and development .
- Pharmaceutical Research and Development
- Azido-PEG4-hydrazide is used in the field of pharmaceutical research and development .
- The azide group enables the compound to react with other molecules containing terminal alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry” . This reaction allows for the efficient attachment of Azido-PEG4-hydrazide to various molecules of interest, including drugs, peptides, and proteins .
- The hydrazide group can react with carbonyl-containing molecules, such as aldehydes and ketones, forming hydrazone linkages, which are often used in drug delivery systems .
- Azido-PEG4-hydrazide is used in the field of targeted protein degradation .
- It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
- The azide group in Azido-PEG4-hydrazide can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is often used in the synthesis of PROTACs .
- Azido-PEG4-hydrazide can be used in the development of drug delivery systems .
- The hydrophilic PEG spacer in Azido-PEG4-hydrazide increases the solubility of a compound in aqueous media .
- The azide group can react with molecules containing alkyne, BCN, DBCO groups via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrazone bond . These properties make it useful in the design of drug delivery systems .
PROTACs Synthesis
Drug Delivery Systems
- Azido-PEG4-hydrazide can be used in the field of bioconjugation .
- Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
- The azide group in Azido-PEG4-hydrazide can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is often used in the synthesis of bioconjugates .
- Azido-PEG4-hydrazide can be used in the modification of nanoparticle surfaces .
- The hydrophilic PEG spacer in Azido-PEG4-hydrazide increases the solubility of a compound in aqueous media .
- The azide group can react with molecules containing alkyne, BCN, DBCO groups via Click Chemistry to yield a stable triazole linkage . The hydrazide group can react with an aldehyde to form a semi-permanent hydrazone bond . These properties make it useful in the design of nanoparticle surface modifications .
Bioconjugation
Nanoparticle Surface Modification
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5O5/c12-15-11(17)1-3-18-5-7-20-9-10-21-8-6-19-4-2-14-16-13/h1-10,12H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAWGAVOHIVJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-hydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)

![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)





![2,2-difluoro-N-[(1R,2S)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide](/img/structure/B605787.png)




